2,6-Diphenyl-4H-pyran-4-one
Overview
Description
2,6-Diphenyl-4H-pyran-4-one is a chemical compound belonging to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered heterocyclic ring structure containing one oxygen atom and five carbon atoms. The 2,6-diphenyl substitution on the pyran ring indicates the presence of two phenyl groups attached to the second and sixth carbon atoms of the pyran ring, respectively.
Synthesis Analysis
The synthesis of pyran derivatives can be achieved through various methods. One approach involves the use of (isocyanoimino)(triphenyl)phosphorane, an aromatic aldehyde, and dehydroacetic acid to afford 3-hydroxy-4H-furo[3,2-c]pyran-4-ones under mild conditions with excellent yields . Although this method does not directly synthesize 2,6-Diphenyl-4H-pyran-4-one, it provides insight into the synthesis of related pyran compounds which could be modified to include phenyl substitutions at the 2,6-positions.
Molecular Structure Analysis
The molecular structure of pyran derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . For instance, the molecular structure of certain pyridine and pyrazine derivatives was confirmed by single-crystal X-ray diffraction, which could be analogous to the structural analysis of 2,6-Diphenyl-4H-pyran-4-one . Additionally, the "flattened-boat" conformation of the pyran ring has been observed in related compounds .
Chemical Reactions Analysis
Pyran derivatives can undergo a variety of chemical reactions. For example, 4-azido-6-methyl-2H-pyran-2-one can participate in 1,3-dipolar cycloadditions to yield triazoles, and reactions with β-dicarbonyl compounds to produce pyridines . These reactions demonstrate the reactivity of the pyran ring and suggest potential pathways for further functionalization of 2,6-Diphenyl-4H-pyran-4-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives can be studied through photophysical and electrochemical analyses. Compounds with pyran rings exhibit specific UV-Visible absorption bands attributed to intramolecular charge transfer transitions, and their emission properties can be studied using fluorescence spectroscopy . Electrochemical properties can be investigated using cyclic voltammetry, revealing oxidation and reduction potentials that are indicative of the compound's redox behavior . These techniques could be applied to 2,6-Diphenyl-4H-pyran-4-one to determine its unique properties.
Scientific Research Applications
Photoreactions : 2,6-Diphenyl-4H-pyran-4-one exhibits interesting photoreactive properties. It was found that its irradiation in an alcohol in the presence of oxygen produces benzoic acid and a benzoylacetic acid ester. In benzene, it yields a cage dimer (Sugiyama, Sato, & Kashima, 1970).
Chemical Synthesis : This compound is used as a reactant in chemical syntheses, such as in the production of 2,6-Dimethyl-3,5-Diphenyl-4H-Pyran-4-one (Emmick & Letsinger, 2003).
Podand Derivatives : New derivatives of 3,5-disubstituted 4H-Pyran-4-one podands were prepared by transesterification reaction, indicating its potential in creating new chemical structures (Shahrisa & Banaei, 2000).
Photolysis Studies : The compound's photolysis leads to the formation of complex products, such as 2,2′,6,6′-tetraphenyl-4,4′-di(pyranylidene), with the process proceeding via the triplet state of the compound (Ishibe, Sunami, & Odani, 1973).
Synthesis of Pyrylium Salts : It reacts with phenothiazine to give a pyryliurn salt, bonded in the 4-position to the nitrogen atom of phenothiazine, demonstrating its use in creating complex organic compounds (Allan & Reynolds, 1976).
Reactivity with Isocyanates : 2,6-Diphenyl-4H-pyran-4-one reacts with activated isocyanates, such as trichloroacetyl isocyanate, to form 4-trichloroacetylimino derivatives (Allan, Chang, & Reynolds, 1974).
Biological Evaluation : Novel derivatives have been evaluated for their potential to promote the viability and inhibit the apoptosis of vascular endothelial cells (Zheng et al., 2012).
Safety And Hazards
According to its Safety Data Sheets, 2,6-Diphenyl-4H-pyran-4-one is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While specific future directions for 2,6-Diphenyl-4H-pyran-4-one are not mentioned in the search results, pyran derivatives are of interest to synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This suggests that future research may continue to explore the synthesis and potential applications of these compounds.
properties
IUPAC Name |
2,6-diphenylpyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKXOXEYVSRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300571 | |
Record name | 2,6-Diphenyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4H-pyran-4-one | |
CAS RN |
1029-94-3 | |
Record name | 2,6-Diphenyl-.gamma.-pyrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diphenyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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